molecular formula C10H10N2O2 B1267739 Benzyl (cyanomethyl)carbamate CAS No. 3589-41-1

Benzyl (cyanomethyl)carbamate

Cat. No.: B1267739
CAS No.: 3589-41-1
M. Wt: 190.2 g/mol
InChI Key: DVUXKEFDAGQPQU-UHFFFAOYSA-N
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Description

Benzyl (cyanomethyl)carbamate is an organic compound with the molecular formula C10H10N2O2. It is known for its applications in organic synthesis and as a protecting group in various chemical reactions. The compound is characterized by its benzyl group attached to a cyanomethylcarbamate moiety, making it a versatile intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (cyanomethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with aminoacetonitrile under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of catalysts and solvents is carefully controlled to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Benzyl (cyanomethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various benzyl carbamate derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Mechanism of Action

The mechanism of action of benzyl (cyanomethyl)carbamate involves its ability to act as a protecting group, temporarily masking reactive sites on molecules to prevent unwanted reactions. This allows for selective functionalization of other parts of the molecule. The compound can be removed under specific conditions, revealing the protected functional group for further reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functionality as both a protecting group and a synthetic intermediate. Its ability to undergo a variety of chemical reactions makes it a valuable tool in organic synthesis .

Biological Activity

Benzyl (cyanomethyl)carbamate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and insecticidal properties, as well as its mechanisms of action and synthesis methods.

Structural Characteristics

This compound is characterized by the presence of a benzyl group linked to a cyanomethyl carbamate moiety. Its molecular formula is C10H10N2O2C_{10}H_{10}N_{2}O_{2}, and it has a molecular weight of approximately 190.20 g/mol. The cyano group contributes to its reactivity and biological activity, making it a candidate for various pharmacological applications.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of carbamate compounds can effectively inhibit the growth of various bacterial strains. For instance, certain analogs have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating the potential for development as an antibacterial agent.

2. Anticancer Properties

Research indicates that this compound may possess anticancer properties. Compounds with similar structures have been documented to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, certain derivatives have shown efficacy against leukemia cells by disrupting critical signaling pathways involved in cancer cell survival .

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of related carbamate derivatives on human cancer cell lines, revealing that modifications in the structure significantly influenced their potency. The introduction of electron-withdrawing groups enhanced the anticancer activity, suggesting that this compound could be optimized for improved efficacy .

3. Insecticidal Activity

This compound has also been investigated for its insecticidal properties. Similar carbamates are known to exhibit significant activity against various insect larvae, including those of Aedes aegypti and Musca domestica. The mode of action typically involves the inhibition of acetylcholinesterase, leading to neurotoxic effects in target insects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as acetylcholinesterase in insects or specific kinases in cancer cells.
  • Cell Cycle Disruption : It can induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : Certain structural features promote apoptosis in malignant cells through mitochondrial pathways.

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions:

  • Formation of Carbamate : The initial step often includes the reaction between benzyl alcohol and cyanomethyl isocyanate.
  • Substitution Reactions : Further modifications can introduce various substituents to enhance biological activity.
  • Purification : The final product is purified using techniques such as column chromatography to obtain high purity suitable for biological testing.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, AnticancerContains a cyanomethyl group
Benzyl N-(2-cyanoethyl)carbamateLimited documentationSimilar structure with different substitution
5-Cyano-N-benzoyl CarbamatePotentially higher reactivityCyano substituent enhances reactivity

Properties

IUPAC Name

benzyl N-(cyanomethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,7-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUXKEFDAGQPQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288213
Record name Benzyl Cyanomethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3589-41-1
Record name 3589-41-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl Cyanomethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Benzyloxycarbonyl)-2-aminoacetonitrile
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Synthesis routes and methods I

Procedure details

NaHCO3 (1.09 g, 12.97 mmol) in water (5 mL) was added to a stirred solution of 2-aminoacetonitrile sulfate (1.0 g, 6.48 mmol) in 1,4-Dioxane (10 mL) at 0-5° C. followed by addition of Benzylchloroformate (1.3 g, 1.11 mL, 7.78 mmol) and stirring was continued at 20-35° C. for 15 h. Reaction mixture was diluted with DCM and washed it with water, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford the crude, which was purified by Column chromatography (using Silica gel 60-120 and 10% MeOH in DCM as eluent) to afford 700 mg of the title compound.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a vigorously stirred solution of aminoacetonitrile (20 g; 0.216 mole), NaHCO3 (50 g; 0.595 mole) in water (450 ml) and dioxane (250 ml), 50% benzyl chloroformate in toluene (67.88 ml; 0.475 mole) was added at 0° C. After stirring at room temperature for 16 h, the reaction mixture was extracted with EtOAc. The EtOAc layer was washed with water and dried over anhydrous Na2SO4. Solvent was removed and the dark brown oil was purified by flash chromatography over silica gel with 30-50% EtOAc-PE 60-80° C. Yield, 33 g (80.3%); mp, 42-43° C.; MS (EI): 190 (M+), 145, 130, 117, 108, 91; analysis: C10H10N2O2 requires C, 63.15; H, 5.30; N, 14.73; found: C, 62.95; H, 5.05; N, 14.50%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
67.88 mL
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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